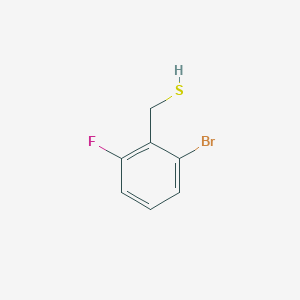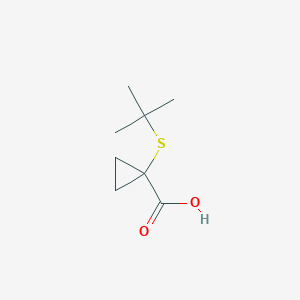
1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . This compound is characterized by a cyclopropane ring substituted with a tert-butylsulfanyl group and a carboxylic acid group. It is primarily used in research and development due to its unique structural properties.
Preparation Methods
The synthesis of 1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopropane-1-carboxylic acid with tert-butylthiol in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for developing pharmaceutical compounds with potential therapeutic effects.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopropane-1-carboxylic acid: Lacks the tert-butylsulfanyl group, making it less hydrophobic and less reactive in certain chemical reactions.
1-(Tert-butoxycarbonyl)cyclopropane-1-carboxylic acid: Contains a tert-butoxycarbonyl group instead of a tert-butylsulfanyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a tert-butylsulfanyl group, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
1-tert-butylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2S/c1-7(2,3)11-8(4-5-8)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
XHGBQLAQQHUNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



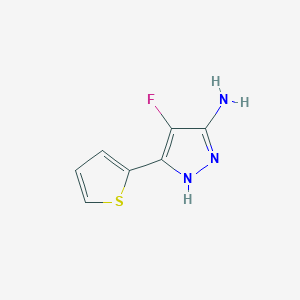
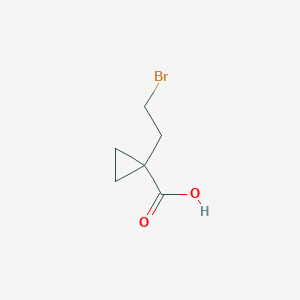
![(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol](/img/structure/B13322410.png)
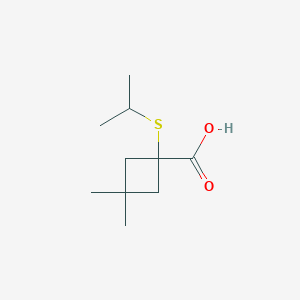
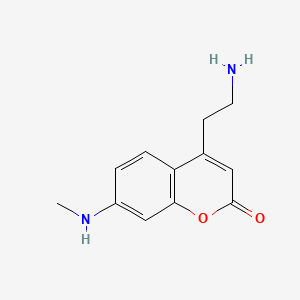

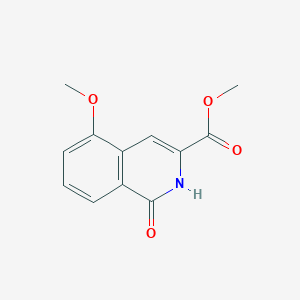

![4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine](/img/structure/B13322429.png)
![5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322432.png)
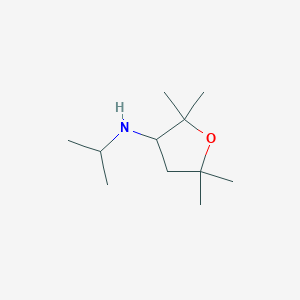
![(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13322445.png)
